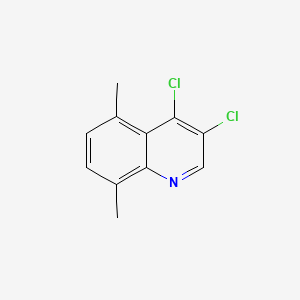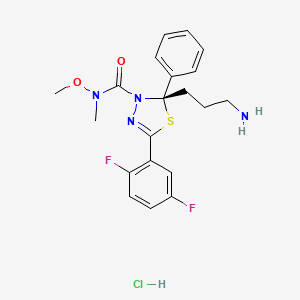
3-Bromo-4-chloro-6-(trifluoromethoxy)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Bromo-4-chloro-6-(trifluoromethoxy)quinoline, also known as BCQTFMQ, is a synthetic organic compound that has been studied for its potential medicinal applications. It is a member of the quinoline family and is composed of a bromine, chlorine, and trifluoromethoxy group attached to a quinoline core. BCQTFMQ has been studied for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
Synthesis of Antimicrobial and Antimalarial Agents
Researchers have developed novel 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline derivatives, including a series initiated from a compound structurally related to 3-Bromo-4-chloro-6-(trifluoromethoxy)quinoline. These derivatives demonstrated significant antimicrobial and antimalarial activities, highlighting the compound's utility in developing therapeutic agents (Parthasaradhi et al., 2015).
Chemical Synthesis and Structural Analysis
The compound's derivatives have been utilized in various chemical syntheses and structural analyses. For instance, studies on the steric pressure emitted by trifluoromethyl groups have provided insights into chemical reactivity and molecular structure (Schlosser et al., 2006). Moreover, the synthesis of new 2-substituted 3-(trifluoromethyl)quinoxalines from related compounds has expanded the library of quinoxaline derivatives for potential applications in medicinal chemistry (Didenko et al., 2015).
Catalysis and Green Chemistry
In the context of green chemistry, the synthesis of aryl-substituted quinolines and tetrahydroquinolines through Suzuki–Miyaura coupling reactions without using hazardous solvents or catalysts has been reported. This approach underlines the importance of environmentally friendly methodologies in chemical synthesis involving quinoline derivatives (Ökten, 2019).
Antitumor Activities
Certain novel 2-amino-9-(4-halostyryl)-4H-pyrano[3,2-h]quinoline derivatives, related structurally to 3-Bromo-4-chloro-6-(trifluoromethoxy)quinoline, have shown promising antitumor activities against various human tumor cell lines. These findings underscore the potential of such compounds in the development of new anticancer drugs (El-Agrody et al., 2012).
Photocatalytic and Magnetic Properties
The introduction of quinoline derivatives into octamolybdate complexes has led to the synthesis of compounds with notable electrocatalytic, photocatalytic, and magnetic properties. These complexes have applications in various fields, including environmental remediation and material science (Li et al., 2020).
properties
IUPAC Name |
3-bromo-4-chloro-6-(trifluoromethoxy)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrClF3NO/c11-7-4-16-8-2-1-5(17-10(13,14)15)3-6(8)9(7)12/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKHWXZGWJQUHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1OC(F)(F)F)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671186 |
Source


|
| Record name | 3-Bromo-4-chloro-6-(trifluoromethoxy)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-chloro-6-(trifluoromethoxy)quinoline | |
CAS RN |
1204811-48-2 |
Source


|
| Record name | 3-Bromo-4-chloro-6-(trifluoromethoxy)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204811-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-chloro-6-(trifluoromethoxy)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

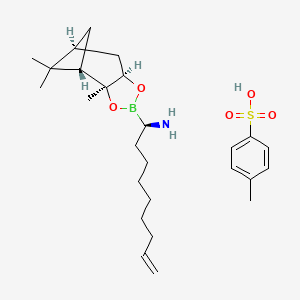
![methyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B598452.png)
![6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B598456.png)
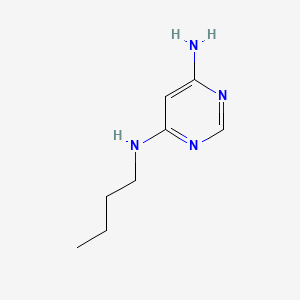

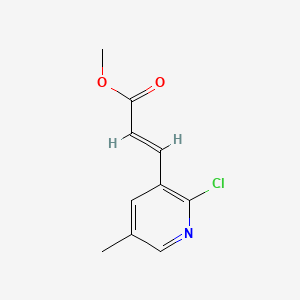
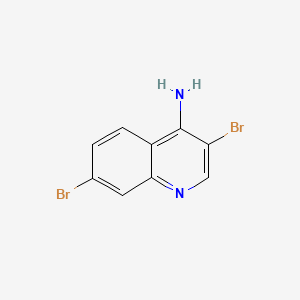


![2-Pyrimidinamine, 4-(4-chloro-6-methoxy-3H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B598466.png)
![Tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate](/img/structure/B598471.png)
